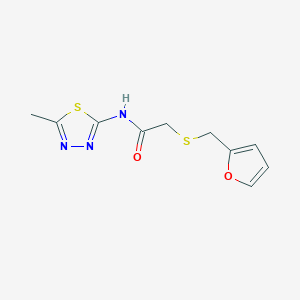

2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of thiadiazole derivatives characterized by a 1,3,4-thiadiazole core substituted with acetamide-linked functional groups. These compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties. This article provides a comprehensive comparison of this compound with structurally similar analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)11-9(14)6-16-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBOPEOGRZVWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative combining a furan moiety with a thiadiazole structure. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.31 g/mol. The compound features a furan ring linked to a thiomethyl group and a thiadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HCT-116 (Colon Cancer) | 15.0 | |

| Compound C | PC-3 (Prostate Cancer) | 10.0 |

In these studies, the mechanism of action was linked to the inhibition of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of antibacterial activities is shown below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 32 | |

| Compound E | Escherichia coli | 64 | |

| Compound F | Pseudomonas aeruginosa | 128 |

These findings suggest that the presence of the furan and thiadiazole rings enhances the antimicrobial efficacy of the compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole and furan rings significantly affect biological activity. For example:

- Methyl substitution at the 5-position of the thiadiazole enhances anticancer activity.

- Alkyl chain variations on the furan ring influence both anticancer and antimicrobial potency.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of N-(1,3,4-thiadiazol-2-yl)furan compounds and evaluated their biological activities using MTT assays against various cancer cell lines. The results indicated that specific structural modifications led to improved antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another research project focused on synthesizing thiadiazole derivatives and testing them against clinical strains of bacteria. The results demonstrated that certain substitutions provided enhanced antibacterial activity compared to existing antibiotics.

Comparison with Similar Compounds

Core Substituent Variations

The target compound features a furan-2-ylmethylthio group attached to the acetamide side chain. Key structural analogs differ in substituents at the thiadiazole and acetamide positions:

Key Observations :

Comparative Yields

Key Observations :

- Higher yields (>80%) are achieved with electron-deficient aromatic substituents (e.g., 4-chlorobenzyl in 5e) due to enhanced reactivity .

- Method-dependent variations (e.g., Method A vs. B in ) highlight the sensitivity of yields to reaction conditions.

Physicochemical Properties

Melting Points

| Compound (Reference) | Melting Point (°C) |

|---|---|

| Target Compound | Not reported |

| N-(5-((4-Chlorobenzyl)thio)-...) (5e) | 132–134 |

| Compound 4.8 | 266–270 |

| Compound 4g | 263–265 |

| N-(5-Ethylthio-...) (5g) | 168–170 |

Key Observations :

Antimicrobial Activity

Enzyme Inhibition

Cytotoxicity

Key Observations :

- The target compound’s furan-methylthio group may modulate activity through similar π-π interactions, though specific data are unavailable.

- Ureido and benzothiazole substituents (e.g., ) enhance bioactivity compared to alkyl or simple aryl groups.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine (5e ) or nitro groups (Compound 3 ) improve lipophilicity and target binding.

- Heteroaromatic Extensions: Triazinoquinazoline () and benzothiazole () moieties enhance DNA intercalation or kinase inhibition.

- Hydrogen-Bonding Capacity : Ureido (4g ) and acetamide groups facilitate interactions with enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.